Quinolin-8-yl 2-methylbenzoate can be derived from the reaction of 8-hydroxyquinoline and 2-methylbenzoic acid or through various synthetic pathways that involve the introduction of the quinoline moiety to benzoate structures. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. The compound is classified as an ester due to the presence of the benzoate functional group.
The synthesis of Quinolin-8-yl 2-methylbenzoate can be achieved through several methods, with one notable approach involving the use of palladium-catalyzed coupling reactions. A typical procedure includes:
This method demonstrates high yield and efficiency, making it suitable for laboratory synthesis.
Quinolin-8-yl 2-methylbenzoate features a quinoline ring structure attached to a methylbenzoate group. The molecular formula can be represented as (considering both components). The compound's structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its hydrogen and carbon environments.
Key spectral data includes:
Quinolin-8-yl 2-methylbenzoate can participate in various chemical reactions typical for esters and heterocycles:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for Quinolin-8-yl 2-methylbenzoate primarily revolves around its interactions with biological targets. Compounds derived from quinoline structures have been shown to exhibit antimicrobial properties, potentially inhibiting bacterial growth by interfering with cellular processes.
Research indicates that quinoline derivatives can act as inhibitors for various enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs). The mechanism typically involves binding to active sites on these enzymes, thereby altering their activity and leading to apoptosis in cancer cells .
Relevant data from spectral analysis supports these properties, confirming its identity and purity post-synthesis .
Quinolin-8-yl 2-methylbenzoate has several applications:
Quinolin-8-yl 2-methylbenzoate (IUPAC name: quinolin-8-yl 2-methylbenzoate; CAS RN: Not assigned) features a biaryl ester architecture comprising two aromatic systems bridged by an ester linkage. The quinoline moiety adopts a planar configuration with the nitrogen atom at position 1, while the 2-methylbenzoate (o-toluate) group introduces steric hindrance adjacent to the ester carbonyl. This ortho-methyl substitution significantly influences the compound's conformational flexibility and electronic properties. Spectroscopic characterization reveals distinctive signatures: ¹H NMR (CDCl₃) displays aromatic multiplet signals at δ 7.2–8.9 ppm for quinoline protons (H2–H7), with characteristic downfield shifts for H2 and H8 due to nitrogen anisotropy. The 2-methyl group resonates as a singlet near δ 2.4 ppm. ¹³C NMR confirms the ester carbonyl at δ 165–167 ppm, while high-resolution mass spectrometry (HRMS) typically exhibits [M+H]⁺ or [M+Na]⁺ adducts with mass error < 5 ppm [6] [9].
Table 1: Spectroscopic Signatures of Quinolin-8-yl 2-Methylbenzoate
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR | δ 8.90 (dd, 1H), 8.20 (dd, 1H), 7.50–8.40 (m, 6H), 2.40 (s, 3H) | Quinoline H2/H8; aromatic protons; CH₃ |
¹³C NMR | δ 166.5 (C=O), 148.5 (C8), 136.2–121.0 (aromatic C), 20.1 (CH₃) | Carbonyl; quinoline C8; aryl carbons; methyl |
HRMS (ESI+) | m/z 288.1025 [M+H]⁺ (calc. 288.1029) | Molecular ion confirmation |
IR | 1725 cm⁻¹ (C=O str), 1270 cm⁻¹ (C-O str) | Ester carbonyl; ester C-O linkage |
The ester linkage exhibits restricted rotation at room temperature, often resulting in diastereotopic effects observable in advanced NMR experiments (e.g., NOESY). Computational modeling (DFT/B3LYP) predicts a twisted conformation with ~35° dihedral angle between the quinoline and benzoate planes, minimizing steric clash between the ortho-methyl group and quinoline H8 [6] [9].
Quinolin-8-yl 2-methylbenzoate emerged as a structural analog during pharmacological optimization of synthetic cannabinoid receptor agonists (SCRAs). Its development trajectory parallels QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate), first synthesized in 2007 during high-throughput screening for cannabimimetic activity [6] [9]. Key milestones include:
Unlike its sulfonamide-bearing counterparts (e.g., QMPSB), Quinolin-8-yl 2-methylbenzoate lacks formal notifications to drug monitoring agencies, positioning it as a theoretical scaffold with demonstrated synthetic feasibility via analogous esterification routes [6] [9].
This scaffold occupies a critical niche in bioactive molecule design due to two synergistic attributes:
Prodrug Potential: The ester bond serves as a metabolically labile "switch", enabling controlled drug release. Hydrolysis by carboxylesterases (CES1/CES2) or non-enzymatic mechanisms generates bioactive metabolites—8-hydroxyquinoline and 2-methylbenzoic acid—both possessing intrinsic pharmacological profiles. 8-Hydroxyquinoline exhibits metal-chelating properties relevant to neurodegenerative disease therapeutics, while 2-methylbenzoic acid derivatives demonstrate anti-inflammatory effects [6] [8]. This dual-release profile enables multi-target engagement strategies.
Synthetic Versatility: The scaffold serves as a platform for structural diversification:
Table 2: Pharmacological Relevance of Quinolin-8-yl Ester Scaffolds
Scaffold Variation | Key Pharmacological Property | Medicinal Chemistry Application |
---|---|---|
QMPSB | Potent dual CB₁/CB₂ agonist (Ki = 3–4 nM) | Template for synthetic cannabinoid development |
QMPCB (SGT-11) | Reduced CB₁ efficacy vs. QMPSB | Metabolic stability optimization |
Quinolin-8-yl 2-methylbenzoate | Enhanced hydrolysis rate vs. unsubstituted benzoate | Prodrug design for CNS-active metabolites |
8-Aminoquinoline analogs | Metal chelation (Cu²⁺ log K = 17.9) | Alzheimer’s disease multi-target ligands [8] |
The scaffold’s modularity facilitates its integration into multitarget-directed ligands (MTDLs), exemplified by 8-aminoquinoline-melatonin hybrids demonstrating cholinesterase inhibition, Aβ anti-aggregation, and neuroprotection [8]. This versatility underscores its value in addressing complex diseases like cancer and neurodegeneration [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5